molecular formula C7H8N4 B3025250 4-(Dimethylamino)pyrimidine-2-carbonitrile CAS No. 500160-46-3

4-(Dimethylamino)pyrimidine-2-carbonitrile

Cat. No.: B3025250
CAS No.: 500160-46-3
M. Wt: 148.17 g/mol
InChI Key: BUQRTVMMUMPDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)pyrimidine-2-carbonitrile is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and properties It is a derivative of pyrimidine, characterized by the presence of a dimethylamino group at the 4-position and a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pyrimidine-2-carbonitrile typically involves the reaction of 4-chloropyrimidine with dimethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the dimethylamino group. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The presence of the carbonitrile group allows for cyclization reactions, forming heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bases: Such as sodium hydroxide or potassium carbonate, used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

4-(Dimethylamino)pyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group and carbonitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

4-(Dimethylamino)pyrimidine-2-carbonitrile can be compared with other similar compounds, such as:

    4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.

    2-Aminopyrimidine: A pyrimidine derivative with an amino group at the 2-position.

    4-Chloropyrimidine: A precursor used in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(dimethylamino)pyrimidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11(2)7-3-4-9-6(5-8)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRTVMMUMPDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)pyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)pyrimidine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)pyrimidine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)pyrimidine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)pyrimidine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)pyrimidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.